molecular formula C27H32N4O4S B14966809 N-(1-benzylpiperidin-4-yl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

N-(1-benzylpiperidin-4-yl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide

Cat. No.: B14966809
M. Wt: 508.6 g/mol
InChI Key: HCGZDKLDAQOEHR-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a synthetic organic compound featuring a hybrid structure combining a benzylpiperidine moiety, a hexanamide linker, and a quinazolinone-dioxolo-thioxo scaffold. The benzylpiperidine group suggests possible interactions with neurological targets, while the hexanamide linker enhances solubility and bioavailability. This compound’s structural complexity positions it within a niche class of heterocyclic derivatives explored for therapeutic applications .

Properties

Molecular Formula

C27H32N4O4S

Molecular Weight

508.6 g/mol

IUPAC Name

N-(1-benzylpiperidin-4-yl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide

InChI

InChI=1S/C27H32N4O4S/c32-25(28-20-10-13-30(14-11-20)17-19-7-3-1-4-8-19)9-5-2-6-12-31-26(33)21-15-23-24(35-18-34-23)16-22(21)29-27(31)36/h1,3-4,7-8,15-16,20H,2,5-6,9-14,17-18H2,(H,28,32)(H,29,36)

InChI Key

HCGZDKLDAQOEHR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4)CC5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Mannich reaction and cyclization steps, as well as advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the quinazoline derivative, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The benzyl group on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be studied for its potential pharmacological properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design and development.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the quinazoline derivative can inhibit certain enzymes. The hexanamide chain may facilitate the compound’s binding to its targets, enhancing its overall efficacy .

Comparison with Similar Compounds

N-(4-Methoxybenzyl)-6-[6-[(4-Nitrobenzyl)thio]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide

This analogue () replaces the benzylpiperidine group with a 4-methoxybenzyl substituent and introduces a 4-nitrobenzylthio group at position 6 of the quinazolinone. The methoxybenzyl group may alter target selectivity due to steric and electronic differences .

N-([1,3]Dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide

The pyrrolidin-dione group introduces rigidity and hydrogen-bonding capacity, contrasting with the flexible hexanamide linker in the parent compound. Such differences likely impact pharmacokinetic profiles, with the pyrrolidin-dione favoring crystalline packing and reduced solubility .

Functional Group Contributions

Compound Key Substituents Impact on Properties
Parent Compound Benzylpiperidine, thioxo, dioxolo Balanced lipophilicity (logP ~3.2*), moderate solubility in polar aprotic solvents
Methoxy-Nitro Analogue () 4-Methoxybenzyl, 4-nitrobenzylthio Increased logP (~3.8*), higher metabolic stability but lower CNS penetration
Benzothiazole Derivative () Benzothiazole, pyrrolidin-dione Reduced logP (~2.5*), enhanced hydrogen bonding, lower bioavailability

*Estimated values based on substituent contributions .

Pharmacological and Computational Insights

The Jarvis-Patrick and Butina clustering algorithms () highlight that the parent compound clusters with other piperidine-containing heterocycles, suggesting shared target profiles (e.g., sigma-1 receptors or acetylcholinesterase). In contrast, the nitro-substituted analogue () clusters with sulfonamide derivatives, implying divergent mechanisms. Molecular docking studies (inferred from ) suggest the thioxo group in the parent compound forms strong van der Waals interactions with hydrophobic enzyme pockets, while the nitro group in the analogue may induce steric clashes .

Challenges in Direct Comparative Studies

Available evidence lacks explicit pharmacological data (e.g., IC50 values, toxicity profiles) for the parent compound and its analogues. Structural comparisons rely on inferred properties from substituent effects and computational models. For instance, the methoxy-nitro analogue’s nitro group may confer photoreactivity risks, absent in the parent compound .

Biological Activity

N-(1-benzylpiperidin-4-yl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its structural features, mechanisms of action, and relevant case studies.

Structural Features

The compound is characterized by several key structural components:

  • Piperidine Ring : Provides the ability to interact with various biological targets.
  • Quinazoline Derivative : Known for its role in inhibiting specific enzymes and receptors.
  • Hexanamide Chain : Enhances binding affinity and solubility.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC27H32N4O4S
Molecular Weight508.6 g/mol
LogP4.6361
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

The precise mechanism of action for this compound is still under investigation. However, it is believed to modulate signaling pathways associated with neurotransmitter receptors and inhibit specific enzymes related to disease pathways. Preliminary studies suggest effective binding to certain receptors, which could lead to therapeutic effects.

Interaction Studies

Initial interaction studies indicate that the compound binds effectively to various biological targets. Techniques such as surface plasmon resonance and isothermal titration calorimetry are recommended for further investigation into binding affinities and kinetics.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Neurotransmitter Receptor Interaction : Research indicates that the compound may interact with acetylcholine receptors, potentially influencing neuronal signaling pathways .
  • Enzyme Inhibition : The quinazoline moiety is known for its enzyme inhibition properties, which could play a significant role in its therapeutic potential against various diseases.

Potential Applications

The unique structural elements of this compound suggest several potential applications:

  • Neurological Disorders : Due to its interaction with neurotransmitter receptors.
  • Cancer Therapy : As a potential inhibitor of specific enzymes involved in tumor progression.

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